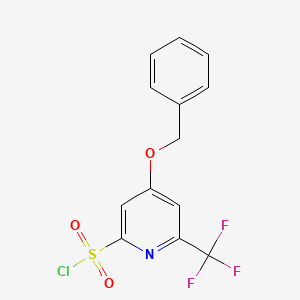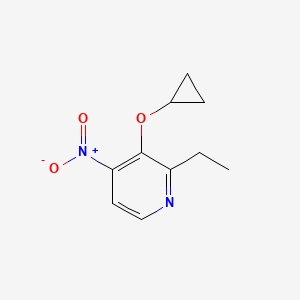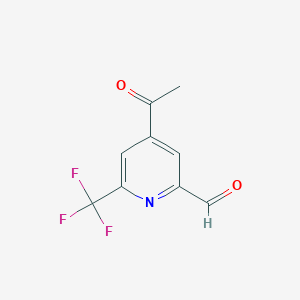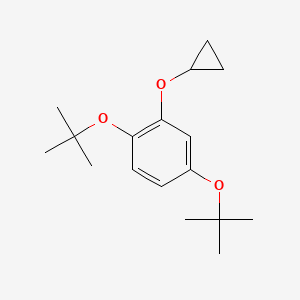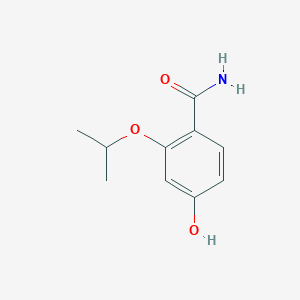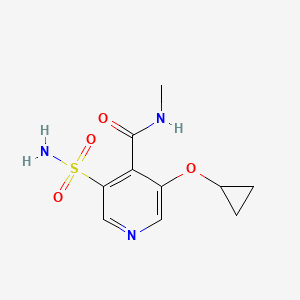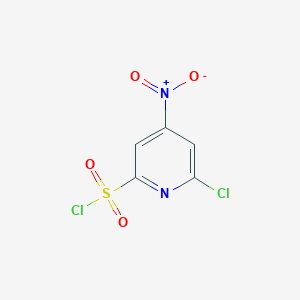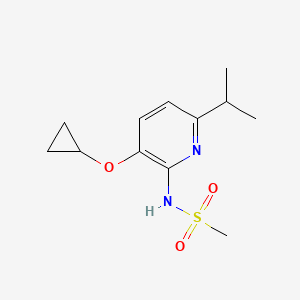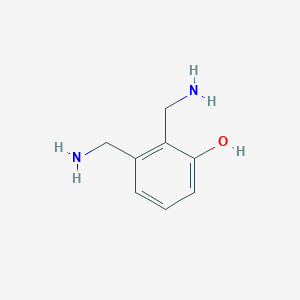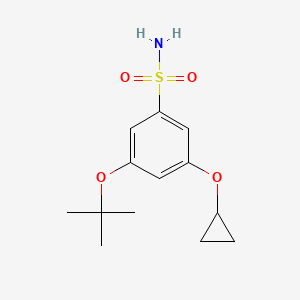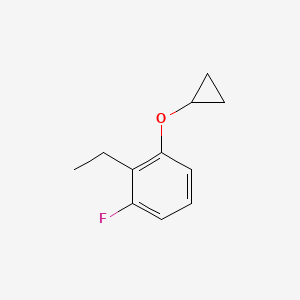
1-Cyclopropoxy-2-ethyl-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropoxy-2-ethyl-3-fluorobenzene is an organic compound that features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-3-fluorobenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Substitution Reaction: The cyclopropyl halide is then reacted with a benzene derivative that has an ethyl and fluorine substituent in the desired positions. This can be facilitated by using a strong base to deprotonate the benzene ring, allowing for nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclopropoxy group can be reduced to form a cyclopropyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 1-cyclopropoxy-2-ethyl-3-carboxybenzene.
Reduction: Formation of 1-cyclopropyl-2-ethyl-3-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-Cyclopropoxy-2-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-Cyclopropoxy-2-ethyl-3-fluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group can interact with enzymes or receptors, altering their activity. The ethyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
1-Cyclopropoxy-2-methyl-3-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclopropoxy-2-ethyl-4-fluorobenzene: Fluorine atom positioned differently on the benzene ring.
1-Cyclopropoxy-2-ethyl-3-chlorobenzene: Chlorine atom instead of fluorine.
Uniqueness: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropoxy group also imparts unique steric and electronic properties that can influence its interactions with other molecules.
特性
分子式 |
C11H13FO |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
1-cyclopropyloxy-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
InChIキー |
VDWBRYDXYVQIRH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


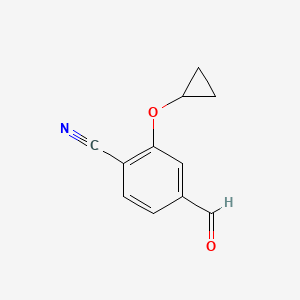
![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
